A Comprehensive Technical Guide to the Physicochemical Properties of Nonacosane
A Comprehensive Technical Guide to the Physicochemical Properties of Nonacosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosane (C₂₉H₆₀) is a long-chain saturated hydrocarbon belonging to the n-alkane series.[1][2] With 29 carbon atoms, it exists as a white, waxy solid at room temperature and is found naturally in various plant waxes and as a component of insect pheromones.[1][3][4] Its chemical inertness and well-defined physical properties make it a valuable compound in materials science, as a standard in chromatography and spectroscopy, and of interest in drug delivery systems due to its lipophilic nature. This technical guide provides an in-depth overview of the chemical and physical properties of nonacosane, complete with experimental protocols and structured data for ease of reference.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of nonacosane are summarized below. These properties are crucial for its application in various scientific and industrial fields.
Table 1: General and Physical Properties of Nonacosane
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₆₀ | |
| Molar Mass | 408.79 g/mol | |
| Appearance | White, opaque, waxy crystals | |
| Odor | Odorless | |
| Melting Point | 62-66 °C (335-339 K) | |
| Boiling Point | 440.9 °C (714.0 K) at 760 mmHg | |
| 286 °C at 15 mmHg | ||
| Density | 0.8083 g/cm³ at 20 °C | |
| Refractive Index | 1.4529 at 20 °C/D | |
| Crystal Structure | Orthorhombic |
Table 2: Solubility Data of Nonacosane
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (2.756 x 10⁻¹⁰ mg/L at 25 °C) | |
| Ethanol | Very soluble | |
| Ether | Very soluble | |
| Acetone | Very soluble | |
| Benzene | Soluble | |
| Chloroform | Sparingly soluble when heated | |
| Hexanes | Slightly soluble |
Table 3: Spectroscopic Data of Nonacosane
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR (in CDCl₃) | ~0.88 ppm (triplet, -CH₃) | |
| ~1.26 ppm (singlet, -CH₂-) | ||
| ¹³C NMR (in CDCl₃) | ~14.1 ppm (terminal -CH₃) | |
| ~22.7, ~29.4, ~29.7, ~32.0 ppm (internal -CH₂-) | ||
| FT-IR | 2850-2960 cm⁻¹ (C-H stretch) | |
| 1465 cm⁻¹ (CH₂ bend) | ||
| 1375 cm⁻¹ (CH₃ deformation) | ||
| Mass Spectrometry (EI) | Molecular ion peak at m/z 408 |
Table 4: Thermodynamic Properties of Nonacosane
| Property | Value | Reference(s) |
| Enthalpy of Fusion (ΔfusH°) | 70.87 kJ/mol | |
| Enthalpy of Vaporization (ΔvapH°) | 147.10 kJ/mol | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 193.30 kJ/mol | |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -641.89 kJ/mol | |
| Flash Point | 291.11 °C (556.00 °F) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of nonacosane are provided below. These protocols are based on standard laboratory techniques and ASTM methods.
Determination of Melting Point (Capillary Method)
This method is based on the visual observation of the phase transition from solid to liquid within a capillary tube heated in a controlled manner.
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Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
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Procedure :
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Grind a small amount of nonacosane into a fine powder using a mortar and pestle.
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Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of nonacosane.
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Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is reported as T1-T2.
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Determination of Boiling Point (Distillation Method)
For high-boiling point compounds like nonacosane, the boiling point is often determined under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is then extrapolated. The ASTM D2887 standard, which uses gas chromatography, is also a common method for determining the boiling range of petroleum products.
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Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum pump, manometer.
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Procedure (Reduced Pressure) :
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Place a sample of nonacosane (approximately 5-10 mL) and a boiling chip into the distillation flask.
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Assemble the distillation apparatus, ensuring all joints are properly sealed.
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Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 15 mmHg), monitoring with a manometer.
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Begin heating the flask gently with the heating mantle.
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Record the temperature at which the liquid is actively boiling and the vapor condensate is in equilibrium with the liquid. This is the boiling point at the recorded pressure.
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Determination of Density (Buoyancy Method)
This method relies on Archimedes' principle, where the density of a solid is determined by weighing it in air and then in a liquid of known density.
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Apparatus : Analytical balance with a density kit, beaker, auxiliary liquid of known density (e.g., ethanol, in which nonacosane is insoluble), thermometer.
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Procedure :
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Weigh the nonacosane sample in air and record the mass (m_air).
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Place a beaker with the auxiliary liquid on the balance and tare it.
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Suspend the nonacosane sample from a hook and immerse it completely in the auxiliary liquid, ensuring no air bubbles are attached.
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Record the apparent mass of the sample in the liquid (m_liquid).
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The density of nonacosane (ρ_sample) is calculated using the formula: ρ_sample = (m_air / (m_air - m_liquid)) * ρ_liquid where ρ_liquid is the density of the auxiliary liquid at the recorded temperature.
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Determination of Solubility (Cloud Point Method)
This visual method determines the temperature at which a solid solute begins to precipitate from a solution upon cooling, which corresponds to the saturation solubility at that concentration.
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Apparatus : Sealed, transparent vials, controlled-temperature bath, magnetic stirrer, thermometer.
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Procedure :
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Prepare a series of solutions with known concentrations of nonacosane in the desired solvent in the vials.
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Heat the vials in the temperature-controlled bath with stirring until the nonacosane is completely dissolved.
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Slowly cool the clear solution at a controlled rate while continuously observing it.
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Record the temperature at which the first sign of persistent cloudiness appears. This is the cloud point.
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Repeat this process for each concentration to generate a solubility curve.
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Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Dissolve 5-25 mg of nonacosane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Ensure the sample is completely dissolved; filter if necessary to remove any solid particles.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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Fourier-Transform Infrared (FT-IR) Spectroscopy :
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For a solid sample, the thin-film method is common. Dissolve a small amount of nonacosane in a volatile solvent like methylene chloride.
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Place a drop of the solution onto a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
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Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
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Mass Spectrometry :
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
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Ionize the sample using a suitable method (e.g., electron ionization).
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The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.
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Mandatory Visualizations
Logical Workflow for Physicochemical Characterization of Nonacosane
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a solid alkane like nonacosane.
Conclusion
This technical guide provides a detailed summary of the chemical and physical properties of nonacosane, supported by tabulated quantitative data and standard experimental protocols. The presented information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the applications of long-chain alkanes. The systematic characterization workflow and detailed methodologies offer a practical framework for the analysis and quality control of nonacosane in a laboratory setting.
